molecular formula C16H12ClNO4 B3004130 N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzenecarboxamide CAS No. 698985-86-3

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzenecarboxamide

Cat. No.: B3004130
CAS No.: 698985-86-3
M. Wt: 317.73
InChI Key: FUDIUSZPIIGNBD-UHFFFAOYSA-N
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Description

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzenecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, an acetyl group, and a chlorobenzenecarboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzenecarboxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the benzodioxole ring.

    Acetylation: The benzodioxole ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The final step involves the reaction of the acetylated benzodioxole with 3-chlorobenzenecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene ring, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-acetyl-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide
  • N-(6-acetyl-1,3-benzodioxol-5-yl)-3,5-dimethoxybenzamide

Uniqueness

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzenecarboxamide is unique due to the presence of the chlorobenzenecarboxamide moiety, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4/c1-9(19)12-6-14-15(22-8-21-14)7-13(12)18-16(20)10-3-2-4-11(17)5-10/h2-7H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDIUSZPIIGNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)Cl)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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